2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
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Description
2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C20H15F3N6OS and its molecular weight is 444.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is the GATA family proteins . This compound specifically inhibits the DNA-binding activity of GATA3 and other members of the GATA family .
Mode of Action
The compound this compound acts by inhibiting the interaction between GATA3 and SOX4 . This results in the significant suppression of Th2 cell differentiation, without impairing Th1 cell differentiation .
Biochemical Pathways
The action of this compound affects the Th2 cell differentiation pathway . This leads to downstream effects such as the inhibition of the expression and production of Th2 cytokines .
Result of Action
The molecular and cellular effects of the action of this compound include the inhibition of the DNA-binding activity of GATA3 and other members of the GATA family . This results in the significant suppression of Th2 cell differentiation .
Properties
IUPAC Name |
2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N6OS/c21-20(22,23)14-6-5-7-15(12-14)25-17(30)13-31-19-27-26-18(16-8-1-2-9-24-16)29(19)28-10-3-4-11-28/h1-12H,13H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQWHHZEFIEJCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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